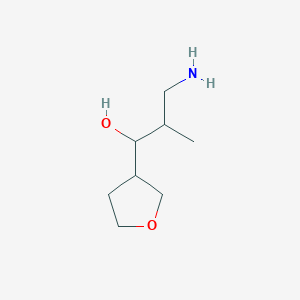
3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 This compound features a unique structure that includes an amino group, a methyl group, and an oxolan (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-2-methylpropylamine with oxirane (ethylene oxide) in the presence of a catalyst. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
- 3-Amino-2-(oxolan-3-yl)propan-1-ol
- 2-Methyl-1-propan-1-ol
- 3-Hydroxy-2-methylpropylamine
Uniqueness: 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol is unique due to the presence of both an amino group and an oxolan ring in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(oxolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
CYPWADAFUNLBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


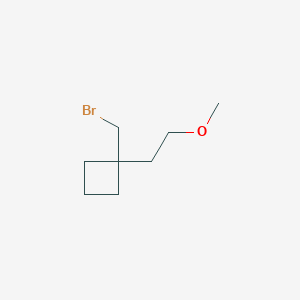

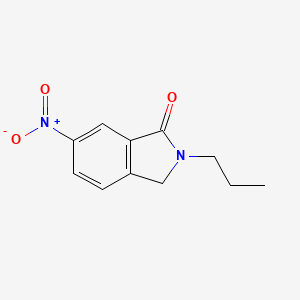
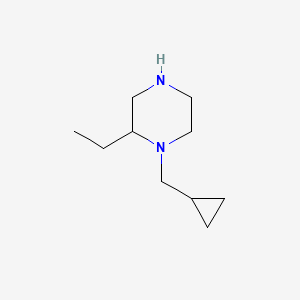


![1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B15255262.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15255269.png)

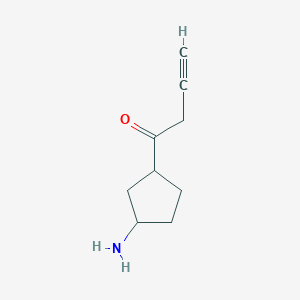
![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15255297.png)
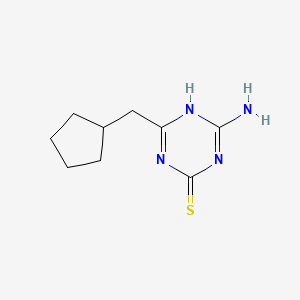
![2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol](/img/structure/B15255325.png)

